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Introduction
This document provides a detailed protocol for the establishment, maintenance, and expansion

of intestinal organoids using the GA-017 protocol. Intestinal organoids are three-dimensional

structures derived from adult stem cells that recapitulate the cellular organization and

functionality of the intestinal epithelium, including a crypt-villus axis.[1][2][3] These models are

invaluable for studying intestinal development, disease modeling, drug screening, and

personalized medicine.[1][4] The GA-017 protocol is optimized for robust and reproducible

growth of organoids from both mouse and human intestinal crypts.

The protocol relies on providing a 3D extracellular matrix scaffold and a specific cocktail of

growth factors that mimic the in vivo intestinal stem cell niche.[4][5] Key signaling pathways,

including Wnt, Notch, and BMP, are modulated to maintain stemness and promote cellular

differentiation into all major intestinal epithelial cell types.[6][7][8]

Signaling Pathways in Intestinal Organoid
Development
The growth and self-organization of intestinal organoids are governed by a complex interplay of

signaling pathways that regulate stem cell maintenance, proliferation, and differentiation. The

GA-017 culture medium is formulated to precisely manipulate these pathways.
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Key Signaling Pathways:

Wnt/β-catenin Pathway: This is the primary driver of intestinal stem cell proliferation and

maintenance.[9][10][11] In the GA-017 protocol, the Wnt pathway is activated by the

inclusion of R-spondin-1, which potentiates Wnt signaling, and sometimes Wnt-3a

conditioned media.[4][9][12] This leads to the stabilization of β-catenin, its translocation to

the nucleus, and the activation of target genes like Lgr5, a key intestinal stem cell marker.[9]

[13]

BMP/TGF-β Pathway: The Bone Morphogenetic Protein (BMP) pathway generally promotes

differentiation and inhibits stem cell proliferation in the intestine.[4][6] The GA-017 protocol

includes Noggin, a BMP antagonist, to inhibit this pathway, thereby maintaining the stem cell

population.[12][14][15]

Notch Pathway: Notch signaling is crucial for regulating cell fate decisions between

absorptive and secretory lineages.[6][7][8] Activation of the Notch pathway promotes the

differentiation of enterocytes, while its inhibition leads to an increase in secretory cells

(goblet, Paneth, and enteroendocrine cells).[6][7] The components of the basal medium in

the GA-017 protocol support endogenous Notch signaling.

EGF Pathway: Epidermal Growth Factor (EGF) is a potent mitogen that stimulates the

proliferation and survival of intestinal epithelial cells.[4][6] It is a critical component of the

organoid culture medium.
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Caption: Key signaling pathways modulated by the GA-017 medium.

Experimental Protocols
Protocol 1: Isolation of Intestinal Crypts (Mouse)
This protocol describes the isolation of intestinal crypts from a mouse small intestine.
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Materials:

Mouse small intestine

DPBS (Dulbecco's Phosphate-Buffered Saline), ice-cold

Gentle Cell Dissociation Reagent or 2 mM EDTA in DPBS

Advanced DMEM/F12 medium

Bovine Serum Albumin (BSA)

Procedure:

Euthanize the mouse and dissect the entire small intestine.

Flush the lumen of the intestine with ice-cold DPBS until clear.[2]

Open the intestine longitudinally and cut it into 2-4 cm pieces.[2]

Wash the pieces vigorously in ice-cold DPBS in a 50 mL conical tube by inverting 10-15

times. Repeat until the supernatant is clear.

Incubate the tissue pieces in Gentle Cell Dissociation Reagent or 2 mM EDTA for 30 minutes

on a rocking platform at 4°C.

After incubation, transfer the tissue to a 50 mL tube containing cold Advanced DMEM/F12

and shake vigorously for 2 minutes to release the crypts.

Collect the supernatant, which is enriched with crypts, and pass it through a 70 µm cell

strainer.

Centrifuge the crypt suspension at 150 x g for 10 minutes at 4°C.[2]

Discard the supernatant and wash the pellet with 5 mL of cold basal medium.

Centrifuge again at 150 x g for 5 minutes. The resulting pellet contains the isolated intestinal

crypts.
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Protocol 2: Organoid Seeding and Culture
Materials:

Isolated intestinal crypt pellet

Basement Membrane Matrix (e.g., Matrigel), ice-cold

GA-017 Intestinal Organoid Growth Medium (see Table 1)

24-well tissue culture plate

Procedure:

Pre-warm a 24-well plate in a 37°C incubator.

Resuspend the crypt pellet in the required volume of ice-cold Basement Membrane Matrix. A

typical density is 500-1000 crypts per 50 µL of matrix.

Carefully dispense 50 µL of the crypt-matrix suspension into the center of each pre-warmed

well, forming a dome.[16]

Invert the plate and incubate at 37°C for 10-15 minutes to solidify the matrix.[16]

Gently add 500 µL of pre-warmed GA-017 Intestinal Organoid Growth Medium to each well,

avoiding direct contact with the dome.

Incubate the plate at 37°C, 5% CO2.

Replace the medium every 2-3 days with fresh, pre-warmed medium.
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Caption: Experimental workflow for GA-017 intestinal organoid culture.
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Protocol 3: Organoid Passaging
Organoids should be passaged every 7-10 days, or when they become large and the lumen

fills with debris.

Procedure:

Remove the medium from the wells.

Add 1 mL of cold Advanced DMEM/F12 and mechanically disrupt the domes by pipetting up

and down. Transfer the organoid suspension to a 15 mL conical tube.[17]

Centrifuge at 500 x g for 5 minutes at 4°C.

Aspirate the supernatant and resuspend the organoid pellet in 1 mL of fresh medium.

Mechanically dissociate the organoids by passing them through a P1000 pipette tip 10-20

times.

Perform a split (e.g., 1:4 ratio) by resuspending the desired volume of fragmented organoids

in fresh, ice-cold Basement Membrane Matrix.

Re-plate the organoid fragments as described in Protocol 2.

Data Presentation
Table 1: Composition of GA-017 Intestinal Organoid
Growth Medium
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Component
Stock
Concentration

Final
Concentration

Purpose

Advanced DMEM/F12 - Basal Medium Nutrient base

Penicillin/Streptomyci

n
100x 1x Antibiotic

Glutamax 100x 1x L-glutamine source

HEPES 1 M 10 mM pH buffer

N2 Supplement 100x 1x
Serum-free

supplement

B27 Supplement 50x 1x
Serum-free

supplement

N-Acetylcysteine 0.5 M 1 mM Antioxidant

Mouse EGF 50 µg/mL 50 ng/mL
Stimulates

proliferation[4][6]

Mouse Noggin 100 µg/mL 100 ng/mL

BMP inhibitor;

maintains

stemness[12][14]

Mouse R-spondin-1 50 µg/mL 500 ng/mL

Wnt agonist; promotes

stem cell expansion[8]

[12][15]

CHIR99021 (optional) 10 mM 3 µM

GSK3 inhibitor;

enhances Wnt

signaling

Y-27632 (optional) 10 mM 10 µM

ROCK inhibitor;

improves survival

post-passaging

Note: Concentrations may need to be optimized depending on the specific source of tissue and

reagents.
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Table 2: Expected Timeline of Organoid Development
Time Point Expected Morphology (Small Intestine)

Day 1-2
Crypts close into spherical or cystic structures.

[18]

Day 3-5
Budding structures, representing new crypt

domains, begin to appear.[18]

Day 5-7

Organoids grow into complex, multi-lobed

structures resembling the crypt-villus

architecture.[18]

Day 7-10

Organoids are mature, with a dark, dense

appearance and a lumen that may contain

apoptotic cells. Ready for passaging.

Troubleshooting
Issue Possible Cause Recommendation

Low organoid formation

efficiency

Poor crypt isolation; low cell

viability.

Ensure all steps are performed

on ice. Minimize mechanical

stress during isolation. Add

ROCK inhibitor (Y-27632) to

the medium for the first 2 days.

Organoids are cystic, no

budding

Insufficient Wnt signaling;

differentiation.

Check the activity of R-

spondin-1 and Wnt3a. Ensure

Noggin is present and active.

Organoids detach from matrix
Matrix degradation; medium

disruption.

Add medium gently to the side

of the well. Ensure matrix is

fully polymerized.

Bacterial/Fungal

Contamination

Contamination during isolation

or culture.

Maintain sterile technique. Use

Penicillin/Streptomycin and

consider adding other

antimycotics if necessary.
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Conclusion
The GA-017 protocol provides a robust and reproducible method for culturing intestinal

organoids. By closely mimicking the native stem cell niche, this system allows for the long-term

expansion of intestinal stem cells and their differentiation into all major epithelial lineages.

These organoids serve as a powerful in vitro model for a wide range of research applications in

gastroenterology, developmental biology, and translational medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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